molecular formula C17H14I2N2O B14077817 (4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole

(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14077817
M. Wt: 516.11 g/mol
InChI Key: JIDHGALIVSYQBB-ZDUSSCGKSA-N
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Description

(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety substituted with diiodo groups, linked to an oxazole ring, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The initial step often includes the iodination of carbazole to introduce the diiodo groups. This is followed by a coupling reaction with an oxazole precursor under controlled conditions. Common reagents used in these steps include iodine, oxidizing agents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups within the molecule.

    Substitution: The diiodo groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbazole derivatives.

Scientific Research Applications

(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of (4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The diiodo groups and the oxazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbazole derivatives: Compounds like 3,6-dibromocarbazole share structural similarities but differ in their halogen substituents.

    Oxazole derivatives: Compounds such as 2-methyl-4,5-dihydro-1,3-oxazole are structurally similar but lack the carbazole moiety.

Uniqueness

The uniqueness of (4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole lies in its combination of a diiodocarbazole and an oxazole ring, which imparts distinct chemical and biological properties not observed in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14I2N2O

Molecular Weight

516.11 g/mol

IUPAC Name

(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C17H14I2N2O/c1-10-20-13(9-22-10)8-21-16-4-2-11(18)6-14(16)15-7-12(19)3-5-17(15)21/h2-7,13H,8-9H2,1H3/t13-/m0/s1

InChI Key

JIDHGALIVSYQBB-ZDUSSCGKSA-N

Isomeric SMILES

CC1=N[C@H](CO1)CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Canonical SMILES

CC1=NC(CO1)CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Origin of Product

United States

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